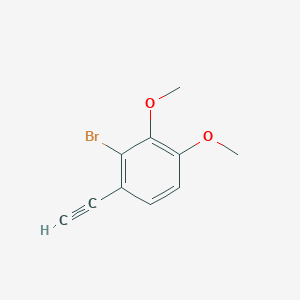

2-Bromo-1-ethynyl-3,4-dimethoxybenzene

Description

2-Bromo-1-ethynyl-3,4-dimethoxybenzene is a substituted benzene derivative featuring a bromine atom at position 2, an ethynyl (-C≡CH) group at position 1, and methoxy (-OCH₃) groups at positions 3 and 4. The ethynyl group confers sp-hybridized carbon reactivity, making the compound a candidate for coupling reactions (e.g., Sonogashira reactions) in synthetic organic chemistry. The methoxy substituents are electron-donating, influencing the aromatic ring’s electronic density and directing electrophilic substitution.

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

2-bromo-1-ethynyl-3,4-dimethoxybenzene |

InChI |

InChI=1S/C10H9BrO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h1,5-6H,2-3H3 |

InChI Key |

DSBGSZJEUUQTOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#C)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethynyl-3,4-dimethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 1-ethynyl-3,4-dimethoxybenzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective atmospheres and temperature control is crucial to maintain the stability of the compound during production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethynyl-3,4-dimethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds.

Scientific Research Applications

2-Bromo-1-ethynyl-3,4-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 2-Bromo-1-ethynyl-3,4-dimethoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution reactions. The ethynyl group can participate in addition reactions, while the methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences among related brominated dimethoxybenzene derivatives:

Biological Activity

2-Bromo-1-ethynyl-3,4-dimethoxybenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromo substituent and ethynyl group, which may influence its interactions with biological targets. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Molecular Structure:

- Molecular Formula: C11H9BrO2

- Molecular Weight: 253.09 g/mol

- IUPAC Name: 2-bromo-1-ethynyl-3,4-dimethoxybenzene

Structural Representation:

The compound's structure is essential for understanding its reactivity and interaction with biological systems.

Anticancer Potential

Research indicates that 2-Bromo-1-ethynyl-3,4-dimethoxybenzene exhibits significant antiproliferative activity against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound inhibited cell growth with an IC50 value of approximately 15 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

Antioxidant Activity

In addition to its anticancer properties, 2-Bromo-1-ethynyl-3,4-dimethoxybenzene has been evaluated for its antioxidant capabilities. In vitro assays revealed that the compound scavenges free radicals effectively, with a notable reduction in malondialdehyde (MDA) levels in treated cells compared to controls. This suggests a protective role against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. The inhibition was quantified with an IC50 value of 25 µM for COX-1 and 30 µM for COX-2, suggesting potential applications in anti-inflammatory therapies .

Study 1: Antiproliferative Effects

A detailed study assessed the effects of 2-Bromo-1-ethynyl-3,4-dimethoxybenzene on several cancer cell lines. The results confirmed its selective cytotoxicity towards breast cancer cells while exhibiting lower toxicity towards normal fibroblasts.

Study 2: Antioxidant Mechanisms

Another investigation focused on the antioxidant mechanisms of this compound. It was found that treatment with 2-Bromo-1-ethynyl-3,4-dimethoxybenzene led to increased expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.